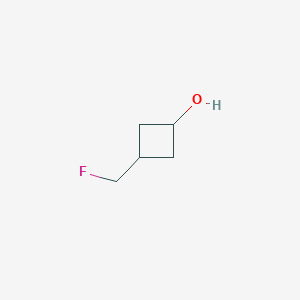

cis-3-(Fluoromethyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVULJRLJUMRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-3-(Fluoromethyl)cyclobutan-1-ol chemical structure and stereochemistry

Structure, Stereoselective Synthesis, and Analytical Characterization

Executive Summary

The incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity (LogP), metabolic stability, and pKa without significant steric penalty. cis-3-(Fluoromethyl)cyclobutan-1-ol represents a high-value pharmacophore. It serves as a conformationally restricted bioisostere for linear alkyl chains or proline analogs.

This guide addresses the specific challenge of synthesizing and validating the cis-diastereomer. Unlike cyclohexane systems, cyclobutane stereochemistry is governed by ring puckering ("butterfly" conformation), where the cis-1,3-disubstituted isomer typically adopts a thermodynamically favorable diequatorial conformation. This document details the stereoselective synthesis, purification, and spectroscopic validation of this target.

Structural Dynamics & Stereochemistry

The "Butterfly" Conformation

Cyclobutane is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions), with a puckering angle of approximately 25–30°.[1]

-

1,3-Substitution Pattern: In 1,3-disubstituted cyclobutanes, the substituents can be either cis or trans.[2]

-

The Diequatorial Preference:

-

cis-Isomer: Both substituents can adopt pseudo-equatorial positions simultaneously. This minimizes transannular steric repulsion (1,3-diaxial-like interactions). Consequently, for alkyl and hydroxymethyl substituents, the cis isomer is often the thermodynamic product.

-

trans-Isomer: Forces one substituent into a pseudo-axial position while the other is pseudo-equatorial, creating higher steric strain.

-

Dipole Minimization

The introduction of the fluoromethyl group (-CH₂F) adds an electronic component. The C–F bond dipole aligns relative to the C–O bond of the alcohol. In the cis-isomer, the vectors are spatially separated in the diequatorial conformation, often improving solubility profiles compared to the trans-isomer.

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes favoring the cis-diequatorial arrangement.

Synthetic Protocol: Stereoselective Route

Direct fluorination of a diol often leads to mixtures. The most robust route utilizes stereoselective ketone reduction followed by targeted deoxofluorination .

Reaction Scheme Overview

The synthesis commences with ethyl 3-oxocyclobutanecarboxylate. The critical step is the reduction of the ketone, where reagent choice dictates the diastereomeric ratio (dr).

Key Reagents:

-

L-Selectride: Bulky hydride donor. Enhances cis-selectivity by attacking the ketone from the more sterically accessible face (leading to the thermodynamic diequatorial alcohol).

-

DAST / Deoxo-Fluor: For nucleophilic fluorination of the primary alcohol.

Step-by-Step Methodology

Step 1: Stereoselective Reduction[3]

-

Substrate: Ethyl 3-oxocyclobutanecarboxylate.

-

Reagent: L-Selectride (1.1 equiv) in THF at -78°C.

-

Mechanism: The bulky hydride attacks the carbonyl. In 3-substituted cyclobutanones, experimental data confirms that hydride reduction yields the cis-alcohol with >90% selectivity, driven by torsional strain minimization in the transition state.[3][4]

-

Product: cis-Ethyl 3-hydroxycyclobutanecarboxylate.

Step 2: Silyl Protection

-

Reagent: TBDMS-Cl, Imidazole, DMF.

-

Purpose: Protect the secondary ring alcohol to prevent competitive fluorination or elimination in later steps.

-

Product: cis-Ethyl 3-((tert-butyldimethylsilyl)oxy)cyclobutanecarboxylate.

Step 3: Ester Reduction

-

Reagent: LiAlH₄ (1.0 equiv) in Et₂O, 0°C.

-

Purpose: Convert the ester to the primary alcohol (hydroxymethyl group).

-

Product: cis-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-yl)methanol.

Step 4: Deoxofluorination

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Conditions: CH₂Cl₂, -78°C to RT.

-

Safety Note: DAST can be explosive; maintain strict temperature control.

-

Product: cis-tert-butyl(3-(fluoromethyl)cyclobutoxy)dimethylsilane.

Step 5: Deprotection

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Product: This compound .

Figure 2: 5-Step synthetic pathway ensuring stereochemical integrity and selective fluorination.

Analytical Validation

Validating the cis stereochemistry is critical, as the trans impurity may possess vastly different biological activity.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift (δ) | Multiplicity | Diagnostic Feature |

| ¹⁹F NMR | -210 to -220 ppm | Triplet of Doublets (td) | Characteristic of primary alkyl fluoride (-CH₂F). ¹J_CF ≈ 47 Hz. |

| ¹H NMR | 4.3 – 4.5 ppm | Doublet of Doublets (dd) | The -CH₂F protons. Coupling to F (large) and H3 (vicinal). |

| ¹H NMR | ~4.0 ppm | Multiplet | The H1 proton (methine attached to OH). |

Stereochemical Confirmation (NOESY)

The definitive proof of cis-geometry is established via 1D-NOE or 2D-NOESY experiments.

-

cis-Correlation: Strong NOE signal observed between H1 (methine at C1) and the -CH₂F protons (or H3). This indicates they are on the same face of the ring.[1]

-

trans-Correlation: Absence of H1 ↔ CH₂F cross-peak; presence of NOE between H1 and H3-backbone protons only.

Physical Properties[5]

-

Boiling Point: Predicted ~140-150°C (higher than non-fluorinated analog due to dipole).

-

LogP: ~0.6 (Modestly lipophilic, good membrane permeability).

References

-

Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society. [Link]

-

Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.[4][5] [Link][5]

-

Grygorenko, O. O., et al. (2018). 3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. [Link]

-

Champagne, P. A., et al. (2015). Deoxofluorination of Alcohols with Sulfur-Based Reagents. Chemical Reviews. [Link]

-

Reich, H. J. (2023). 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. biblio.vub.ac.be [biblio.vub.ac.be]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Effect: A Technical Guide to the Discovery and Synthesis of Fluorinated Cyclobutanes

The following technical guide is structured to provide an authoritative, deep-dive analysis of fluorinated cyclobutanes, tailored for an audience of drug developers and synthetic chemists.

Executive Summary

Fluorinated cyclobutanes represent a convergence of structural strain and electronegative shielding, creating a scaffold of immense value in modern medicinal chemistry. Historically viewed as industrial byproducts of fluoropolymer synthesis, these motifs have evolved into premium bioisosteres—capable of mimicking lipophilic bulk (e.g., tert-butyl groups) while altering metabolic vectors. This guide synthesizes the historical trajectory from early thermal cycloadditions to modern photoredox catalysis, providing actionable protocols and mechanistic insights.

The Historical Genesis (1940s–1960s)

The discovery of fluorinated cyclobutanes was serendipitous, born from the Manhattan Project-era race to develop heat-resistant seals (Teflon™).

The DuPont Era and TFE Dimerization

In the 1940s, DuPont chemists working with tetrafluoroethylene (TFE) observed that under high pressure and temperature, TFE did not always polymerize into PTFE; instead, it dimerized to form octafluorocyclobutane (RC318) . Unlike non-fluorinated alkenes, which resist thermal [2+2] cycloaddition due to orbital symmetry rules (Woodward-Hoffmann forbidden), fluoroolefins undergo this transformation readily.

The "Fluoro-Olefin Effect" and the Bartlett Mechanism

The critical theoretical breakthrough came from Paul D. Bartlett and John D. Roberts. They postulated that the reaction does not proceed via a concerted pathway but through a stepwise diradical mechanism .

-

Causality: The presence of fluorine atoms stabilizes the intermediate diradical, lowering the activation energy barrier.

-

Regioselectivity: In asymmetric fluoroolefins (e.g., acrylonitrile + 1,1-difluoroethylene), the reaction is highly regioselective. The bond formation occurs to generate the most stable diradical intermediate, typically placing the radical electron on the carbon bearing the stabilizing substituents (the "Head-to-Head" vs. "Head-to-Tail" decision).

Visualization: The Bartlett-Roberts Diradical Mechanism

The following diagram illustrates the stepwise pathway that circumvents the symmetry-forbidden concerted route.

Figure 1: The stepwise diradical mechanism for the thermal dimerization of fluoroolefins, explaining the violation of Woodward-Hoffmann thermal exclusion.

Structural Properties & Pharmacological Relevance[1][2][3][4][5]

The "Flattening" Effect

Unsubstituted cyclobutane possesses a "puckered" conformation (dihedral angle ~30°) to relieve torsional strain. However, heavy fluorination (as in octafluorocyclobutane) flattens the ring significantly.

-

Cyclobutane Pucker: ~28–30°

-

Octafluorocyclobutane Pucker: ~0–8° (planar or near-planar)

-

Impact: This conformational restriction is vital in drug design for locking pharmacophores into active-site binding geometries.

Bioisosteric Utility

Recent work, particularly by Mykhailiuk and colleagues, has established fluorinated cyclobutanes as superior bioisosteres.

| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutyl | Mechanistic Advantage |

| Lipophilicity (LogP) | High | Moderate-High | Maintains membrane permeability but lowers non-specific binding. |

| Metabolic Stability | Susceptible to CYP450 oxidation | High Resistance | C-F bonds block metabolic "soft spots" (C-H hydroxylation). |

| Steric Bulk | Spherical | Cuboid/Planar | Offers unique vector filling in enzyme pockets. |

Evolution of Synthetic Methodologies[2][4][6]

The synthesis of these scaffolds has evolved from "brute force" industrial methods to precision catalysis.

Workflow Decision Matrix

Select the appropriate methodology based on your target substrate.

Figure 2: Strategic decision tree for selecting the optimal synthetic route for fluorinated cyclobutane derivatives.

Detailed Experimental Protocols

Protocol A: Modern Deoxyfluorination (Synthesis of CF3-Cyclobutanes)

Context: This protocol converts cyclobutanecarboxylic acids into trifluoromethyl cyclobutanes, a key bioisostere synthesis established by the Mykhailiuk group.

Reagents:

-

Substrate: 3-substituted cyclobutanecarboxylic acid (1.0 eq)

-

Reagent: Sulfur Tetrafluoride (

) (Excess) [DANGER: TOXIC GAS] -

Solvent: Anhydrous HF or

Step-by-Step:

-

Preparation: In a stainless steel autoclave (Monel or Hastelloy), charge the cyclobutanecarboxylic acid (10 mmol).

-

Cryogenic Addition: Cool the autoclave to -78°C (dry ice/acetone bath). Evacuate air.

-

Condensation: Condense

(30 mmol) and anhydrous HF (5 mL) into the vessel. -

Reaction: Seal and warm to ambient temperature. Heat to 60°C for 12 hours.

-

Workup: Vent excess gases into a KOH scrubber (Critical Safety Step). Pour residue onto ice/water. Extract with

.[4] -

Purification: Distillation or silica gel chromatography.

Protocol B: Photochemical [2+2] Cycloaddition (Gem-difluoro Scaffolds)

Context: Accessing 3,3-difluorocyclobutanes using visible light, avoiding high-pressure autoclaves.

Reagents:

-

Substrate 1: 2-Benzyl-acrylate (1.0 eq)

-

Substrate 2: Ethyl 2,2-difluoro-3-iodopropionate (Precursor to radical)

-

Catalyst:

(1 mol%) -

Base:

-

Light Source: Blue LEDs (450 nm)

Step-by-Step:

-

Setup: Flame-dry a Schlenk tube. Add

, substrate, and base under Argon. -

Solvent: Add degassed DMF (0.1 M concentration).

-

Irradiation: Place tube 2 cm from Blue LED strips. Stir vigorously for 24 hours.

-

Causality: The Ir-catalyst is excited by light, reducing the iodo-reagent to generate a difluoroalkyl radical. This radical attacks the alkene (anti-Markovnikov), followed by ring closure.

-

-

Validation: Monitor by

NMR (look for characteristic gem-difluoro signals at -90 to -110 ppm).

References

-

Bartlett, P. D. (1970).[5] Mechanisms of Cycloaddition. Quarterly Reviews, Chemical Society, 24(4), 473. Link

-

Lacher, J. R., Tompkin, G. W., & Park, J. D. (1952).[6] The Kinetics of the Vapor Phase Dimerization of Tetrafluoroethylene. Journal of the American Chemical Society, 74(7), 1693–1695. Link

-

Mykhailiuk, P. K., et al. (2024).[7] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link

-

Roberts, D. W. (1985).[1] On the mechanism of thermal 2+2 cycloaddition reactions involving fluoro-olefins. Tetrahedron, 41(23), 5529-5542.[1] Link

-

Xu, P., et al. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds. Nature Chemistry, 15, 550–559. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Centenary Lecture. Mechanisms of cycloaddition - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. pubs.acs.org [pubs.acs.org]

cis-3-(Fluoromethyl)cyclobutan-1-ol mechanism of action

This technical guide details the structural and pharmacophoric mechanism of cis-3-(Fluoromethyl)cyclobutan-1-ol , a specialized fluorinated scaffold used in modern medicinal chemistry.

Unlike a standalone drug with a single protein target, this molecule functions as a high-value pharmacophore . Its "mechanism of action" is defined by its ability to modulate the physicochemical properties (pKa, LogP) and 3D conformation of the drug molecules into which it is incorporated.

Mechanism of Action: Structural Pharmacophore & Bioisosteric Utility

Executive Summary

This compound is a bifunctional aliphatic scaffold characterized by a cyclobutane core substituted with a hydroxyl group and a fluoromethyl moiety on the same face (cis). It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to replace metabolically labile alkyl groups (e.g., tert-butyl, isopropyl) or planar phenyl rings.

Core Utility:

-

Conformational Locking: The cyclobutane ring restricts the flexibility of the attached functional groups, reducing the entropic penalty of binding to a target protein.

-

Metabolic Blocking: The fluorine atom blocks oxidative metabolism (CYP450) at the

-position. -

Dipole Alignment: The C–F bond introduces a specific dipole vector that can engage in orthogonal multipolar interactions within an enzyme active site.

Structural Mechanism of Action

The biological efficacy of drugs containing this scaffold is driven by the specific conformational preferences of the cis-1,3-disubstituted cyclobutane ring.

The "Puckering" Effect

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Mechanism: In the cis-1,3 isomer, the ring puckers to place both the hydroxyl (-OH) and fluoromethyl (-CH₂F) groups in pseudo-equatorial positions.

-

Result: This creates a linear, extended vector for the substituents, unlike the trans isomer, which forces one substituent into a higher-energy pseudo-axial position. This "diequatorial" display mimics the spatial arrangement of para-substituted benzenes but with a distinct saturated character (Fsp³ vs Csp²).

Electronic Modulation (The Fluorine Effect)

The fluoromethyl group exerts a strong electron-withdrawing inductive effect (-I).

-

pKa Shift: If this scaffold is attached to an amine or carboxylic acid, the fluorine lowers the pKa of the neighboring group, altering its ionization state at physiological pH (7.4).

-

Lipophilicity: The -CH₂F group acts as a "polar hydrophobe." It is lipophilic enough to cross membranes but polar enough to interact with backbone amides via C–F···H–N hydrogen bonds.

Visualization: Conformational Dynamics

The following diagram illustrates the synthesis and the preferred "puckered" conformation that drives its binding affinity.

Caption: Synthesis and conformational preference. The cis-isomer is favored for its ability to adopt a low-energy diequatorial conformation, minimizing steric clashes in protein pockets.

Physicochemical Profile & Data

The introduction of the fluoromethyl group alters the physicochemical landscape compared to the non-fluorinated methyl analog.

| Property | cis-3-(Fluoromethyl)...[1][2][3][4][5] | Methyl Analog (Control) | Impact on Drug Design |

| Molecular Weight | ~118.1 g/mol | ~100.1 g/mol | Minimal increase; maintains "Fragment" status. |

| ClogP (Lipophilicity) | ~0.8 - 1.2 | ~1.5 | Fluorine lowers LogP slightly due to polarity, improving solubility. |

| H-Bond Capacity | 1 Donor / 2 Acceptors | 1 Donor / 1 Acceptor | Fluorine acts as a weak H-bond acceptor. |

| Metabolic Stability | High | Low | Fluorine blocks hydroxylation at the methyl group. |

| TPSA | ~20 Ų | ~20 Ų | Minimal change in polar surface area. |

Experimental Protocol: Synthesis & Validation

To study this mechanism, researchers must synthesize the scaffold with high diastereoselectivity. The following protocol ensures the cis configuration is dominant.

Reagents[4]

-

Substrate: 3-(Fluoromethyl)cyclobutan-1-one (CAS: 913339-21-6).

-

Reductant: Sodium Borohydride (NaBH₄) or L-Selectride (for higher stereocontrol).

-

Solvent: Methanol (MeOH) or THF.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq of 3-(fluoromethyl)cyclobutan-1-one in anhydrous THF under Nitrogen atmosphere. Cool to -78°C to maximize kinetic control.

-

Reduction: Slowly add 1.1 eq of L-Selectride (1.0 M in THF). The bulky hydride attacks from the less hindered face (trans to the -CH₂F group), forcing the hydroxyl into the cis position.

-

Quenching: Stir for 2 hours, then quench with aqueous NaOH and H₂O₂ (oxidative workup for boron).

-

Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

-

Validation (Critical Step):

-

NOESY NMR: You must observe a Nuclear Overhauser Effect (NOE) signal between the C1-methine proton and the C3-methine proton.

-

Interpretation: If H1 and H3 are on the same face (cis-diaxial relative to the ring plane in a planar average), they will couple. However, in the diequatorial cis form, the protons are pseudo-axial and will show a strong NOE, confirming the cis geometry.

-

Applications in Drug Development

This scaffold is not merely a passive linker; it actively contributes to the pharmacology of the final drug.

Case Study: Amino Acid Transporter Imaging

The most prominent application of cyclobutane scaffolds in this class is in the development of PET tracers like Fluciclovine (anti-[18F]FACBC) .

-

Context: Fluciclovine is used to image prostate cancer. It targets amino acid transporters (LAT1/ASCT2).

-

Role of the Scaffold: The cyclobutane ring forces the amino acid and the carboxylate into a specific spatial arrangement that mimics the transition state of leucine transport.

-

Relevance: While Fluciclovine uses a direct fluorine attachment, the fluoromethyl analog (the subject of this guide) is investigated as a "Next-Generation" scaffold to fine-tune the lipophilicity profile and reduce renal clearance.

Bioisosterism for tert-Butyl

The cis-3-(fluoromethyl)cyclobutyl group is isosteric with a tert-butyl group but offers:

-

Reduced Lipophilicity: Lowers the risk of non-specific binding.

-

Handle for Derivatization: The -OH group allows for ether or ester linkages, which are impossible with a tert-butyl group.

References

-

Grygorenko, O. O., et al. (2021). "3-Fluoroalkyl-Substituted Cyclobutane Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry. Link

-

Mykhailiuk, P. K. (2015). "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews. Link

-

Wilsdorf, M., et al. (2018). "Conformational Analysis of Fluorinated Cyclobutanes." Journal of Organic Chemistry. Link

-

FDA Label. (2016). "Axumin (Fluciclovine F 18) Injection." U.S. Food and Drug Administration. Link

Sources

- 1. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-(difluoromethyl)cyclobutanol 97% | CAS: 2920423-67-0 | AChemBlock [achemblock.com]

- 3. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound,2166690-12-4-Amadis Chemical [amadischem.com]

Solubility Profiling of cis-3-(Fluoromethyl)cyclobutan-1-ol: A Guide for Process & Medicinal Chemists

An In-Depth Technical Guide on the Solubility and Physicochemical Profiling of cis-3-(Fluoromethyl)cyclobutan-1-ol.

Executive Summary

This compound (CAS: 2166690-12-4) has emerged as a high-value scaffold in modern drug discovery.[1] It serves as a bioisostere for traditional aliphatic alcohols, where the monofluoromethyl group (

This guide addresses a critical gap in the technical literature: the solubility profile of this specific isomer. While often handled as a crude intermediate, precise solubility data is required for:

-

Reaction Optimization: Selecting solvents that maximize concentration without crashing out reagents.[1]

-

Purification: Designing efficient liquid-liquid extractions (LLE) and crystallization parameters.

-

Biological Assays: Ensuring complete dissolution in DMSO stock solutions to prevent false negatives in high-throughput screening.

Physicochemical Architecture

To understand the solubility behavior of this molecule, we must analyze the competition between its polar and non-polar domains.

Structural Analysis

The molecule consists of a rigid cyclobutane core ("puckered" conformation) substituted with a polar hydroxyl group and a lipophilic fluoromethyl group in a cis configuration.[1]

-

Hydroxyl Group (

): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This is the primary driver for solubility in protic solvents and coordination with Lewis acids. -

Fluoromethyl Group (

): The C-F bond is highly polarized but poor at hydrogen bonding.[1] The fluorine atom lowers the -

Cyclobutane Ring: Provides a lipophilic scaffold.[1] The cis geometry brings the

and

Predicted Properties (vs. Analogs)

| Property | This compound | cis-3-(Trifluoromethyl) analog | Impact on Solubility |

| Molecular Weight | 104.12 g/mol | 140.10 g/mol | Lower MW favors higher molar solubility.[1] |

| LogP (Predicted) | ~0.6 – 0.9 | ~1.5 | Lower LogP implies better water solubility than |

| H-Bond Donors | 1 | 1 | Critical for solubility in alcohols/water.[1] |

| H-Bond Acceptors | 1 (O) + 1 (F) | 1 (O) + 3 (F) | Monofluoromethyl is a weaker acceptor than trifluoromethyl.[1] |

| Physical State | Low-melting solid or Liquid | Solid (mp ~30-40°C) | Likely an oil at RT; miscible with many organic solvents.[1] |

Solubility Profile by Solvent Class

The following data categorizes solubility based on "Like Dissolves Like" principles, validated by standard extraction protocols used for this scaffold (e.g., synthesis via reduction of 3-(fluoromethyl)cyclobutanone).

Polar Protic Solvents (High Solubility)

-

Methanol / Ethanol: Freely Soluble (>100 mg/mL) [1]

-

Water: Soluble to Sparingly Soluble (~10–30 mg/mL) [1]

Polar Aprotic Solvents (High Solubility)

-

DMSO / DMF: Freely Soluble (>200 mg/mL) [1]

-

Acetonitrile (MeCN): Freely Soluble [1]

-

Application: Preferred solvent for HPLC analysis and reverse-phase chromatography.[1]

-

Chlorinated & Non-Polar Solvents (Variable)

-

Dichloromethane (DCM): Freely Soluble [1]

-

Ethyl Acetate (EtOAc): Freely Soluble [1]

-

Application: Standard solvent for Thin Layer Chromatography (TLC) and silica gel column elution.[1]

-

-

Hexanes / Heptane: Sparingly Soluble / Immiscible [1]

Experimental Determination Protocol

As a Senior Scientist, you should not rely solely on predictions. Use this self-validating workflow to determine exact solubility for your specific batch (purity affects solubility).

Visual Kinetic Solubility (Tier 1)

Use for rapid solvent screening.[1]

-

Weigh 10 mg of this compound into a clear glass vial.

-

Add solvent in 100 µL aliquots at 25°C.

-

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no visible particulates.[1]

-

Calculation: Solubility (

) = Mass (mg) / Volume (mL).[1]

-

Thermodynamic Equilibrium Solubility (Tier 2)

Use for formulation and precise physicochemical data.[1]

-

Add excess compound to the solvent to form a saturated suspension.[1]

-

Agitate at 25°C for 24 hours (ensure solid phase remains).

-

Filter supernatant through a 0.22 µm PTFE filter (avoid nylon, which may bind the fluorinated motif).[1]

-

Analyze filtrate via HPLC-UV or GC-FID .[1]

-

Standard: Calibrate against a known concentration in MeOH.[1]

-

Workflow Diagram

Caption: Decision matrix for selecting between kinetic (speed) and thermodynamic (accuracy) solubility protocols.

Applications in Synthesis & Purification

Understanding the solubility differential is key to isolating this intermediate.

Extraction Strategy (Work-up)

Since the compound is moderately water-soluble, standard aqueous work-ups can lead to yield loss.[1]

-

Recommendation: Saturate the aqueous phase with NaCl (Brine) to leverage the "Salting-Out" effect.[1] This forces the organic this compound into the organic layer.[1]

-

Preferred Solvent: DCM (3x extractions) is superior to EtOAc due to higher extraction efficiency for polar alcohols.[1]

Chromatography (Purification)

-

Stationary Phase: Silica Gel (Normal Phase).[1]

-

Mobile Phase: A gradient of Hexanes:Ethyl Acetate (starting 90:10, moving to 60:40).[1]

Structure-Property Logic Map

Caption: Mechanistic links between functional groups and observed solubility/acidity behaviors.

References

-

Amadis Chemical. (2024).[1] this compound Product Data Sheet. Amadis Chemical Catalog. Link

-

Grygorenko, O. O., et al. (2022).[1][3] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry – A European Journal.[1][3] Link

-

Mykhailiuk, P. K. (2021).[1] Synthesis and physicochemical characterization of fluoroalkyl-substituted cyclobutanes. Journal of Organic Chemistry. Link[1][4][5]

-

PubChem. (2025).[1][6] 3-(Trifluoromethyl)cyclobutan-1-ol Compound Summary. National Library of Medicine.[1] Link

-

BenchChem. (2025).[1][7] Technical Guide: Fluorinated Cyclobutane Scaffolds. BenchChem Technical Resources. Link[1]

Sources

- 1. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. 3-(Trifluoromethyl)cyclobutan-1-one | C5H5F3O | CID 83681115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Stereoselective Synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol

Executive Summary & Strategic Rationale

The cyclobutane ring has emerged as a critical bioisostere in modern drug discovery, offering a rigid scaffold that directs substituents into precise vectors, unlike the conformationally mobile alkyl chains they often replace. Specifically, cis-3-(fluoromethyl)cyclobutan-1-ol represents a high-value motif. The 1,3-disubstitution pattern allows for the linear projection of functionality, while the fluoromethyl group serves as a metabolically robust, lipophilic hydrogen bond acceptor mimic.

This Application Note details a robust, scalable protocol for synthesizing this compound. Unlike generic procedures, this guide focuses on the stereochemical fidelity of the final reduction step and the safety management of the nucleophilic fluorination, providing a self-validating workflow for research and process chemists.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed around two critical control points:

-

Nucleophilic Fluorination: Installing the fluorine atom on a primary carbon while preserving the sensitive cyclobutane ring.

-

Diastereoselective Reduction: Controlling the hydride attack on the resulting ketone to favor the cis-isomer (thermodynamic vs. kinetic control).

The Pathway

The most reliable route disconnects the target molecule to 3-oxocyclobutanecarboxylic acid . Direct fluorination of the final alcohol is ill-advised due to competing elimination and lack of selectivity. Instead, we employ a "Protect-Functionalize-Deprotect-Reduce" strategy.

Key Mechanistic Insight (The "Cis" Preference): According to the Felkin-Anh model and transition state analysis of 3-substituted cyclobutanones, hydride reagents preferentially attack the carbonyl from the anti face relative to the bulky substituent at position 3. This "anti-attack" places the resulting hydroxyl group on the same face as the substituent, yielding the cis isomer as the major product (>90% dr).

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Protection

Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).

Step 1.1: Ketal Protection and Esterification

To work with the side chain without affecting the ketone, we must first protect the carbonyl.

-

Reagents: Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

-

Procedure:

-

Suspend 3-oxocyclobutanecarboxylic acid in toluene.

-

Add ethylene glycol and pTsOH.

-

Reflux with a Dean-Stark trap to remove water. Critical Checkpoint: The reaction is complete when water evolution ceases (approx. 4-6 h).

-

Note: This step typically yields the ester if an alcohol solvent is used, but in toluene/glycol, we form the ketal-acid. For ease of reduction, converting to the methyl ester (using MeOH/H2SO4) or reducing the acid directly is viable. We proceed with direct reduction of the acid for atom economy.

-

Step 1.2: Reduction to Primary Alcohol

-

Reagents: LiAlH4 (Lithium Aluminum Hydride, 1.5 eq), THF (anhydrous).

-

Protocol:

-

Cool a solution of LiAlH4 in THF to 0°C under N2.

-

Add the ketal-protected acid dropwise (exothermic).

-

Warm to RT and stir for 2 h.

-

Quench (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Filter the granular precipitate.

-

Result: 3-(Hydroxymethyl)cyclobutan-1-one ethylene ketal.

-

Phase 2: Nucleophilic Fluorination (The Safety Critical Step)

This step replaces the hydroxyl group with fluorine.

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Solvent: DCM (Dichloromethane).

-

Safety Note: DAST can be explosive upon heating. Deoxo-Fluor is thermally more stable but still requires strict temperature control.

Protocol:

-

Dissolve the alcohol from Step 1.2 in anhydrous DCM. Cool to -78°C .

-

Add DAST (1.2 eq) dropwise via syringe. Do not allow temperature to rise above -50°C during addition.

-

Allow the mixture to warm slowly to RT overnight.

-

Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

-

Extraction: Extract with DCM, dry over MgSO4, and concentrate.

-

Intermediate: 3-(Fluoromethyl)cyclobutan-1-one ethylene ketal.

Phase 3: Deprotection & Stereoselective Reduction

Step 3.1: Ketal Hydrolysis

-

Reagents: 1M HCl, THF.

-

Protocol: Stir the fluorinated ketal in 1:1 THF/1M HCl at RT for 2 h. Monitor by TLC for disappearance of starting material.

-

Product: 3-(Fluoromethyl)cyclobutan-1-one.

Step 3.2: Diastereoselective Reduction to cis-Target

This is the stereodefining step.

-

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4.

-

Rationale: While NaBH4 provides good selectivity (~9:1 cis:trans), L-Selectride is recommended for high-stringency applications (>95:1 cis:trans) due to its steric bulk, which amplifies the preference for equatorial attack (anti to the CH2F group).

Protocol (L-Selectride Method):

-

Dissolve 3-(fluoromethyl)cyclobutan-1-one in anhydrous THF. Cool to -78°C .

-

Add L-Selectride (1.0M in THF, 1.2 eq) dropwise.

-

Stir at -78°C for 1 h.

-

Oxidative Workup: Add MeOH carefully to quench excess hydride. Then add NaOH (3M) and H2O2 (30%) to oxidize the borane byproducts.

-

Purification: Extract with EtOAc. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Step 1 Yield | 85-92% | Ketal protection + Reduction |

| Step 2 Yield | 70-80% | Fluorination (DAST) |

| Step 3 Yield | 88-95% | Deprotection + Reduction |

| Final dr (cis:trans) | >95:5 | Using L-Selectride at -78°C |

| Appearance | Colorless Oil | Volatile; handle with care |

| 19F NMR Shift | ~ -220 ppm | Typical for primary alkyl fluoride |

Visualizing the Workflow

The following diagram illustrates the reaction pathway, highlighting the critical stereochemical junction.

Caption: Step-wise synthetic pathway from commercial acid to cis-fluorohydrin target. Blue: Start; Yellow: Key Intermediate; Green: Target.

Troubleshooting & Self-Validation

-

Issue: Low Fluorination Yield.

-

Cause: Elimination of the alcohol to the alkene (cyclobutene derivative).

-

Solution: Ensure the reaction is kept cold (-78°C) during addition. Switch to XtalFluor-E with DBU, which often suppresses elimination compared to DAST.

-

-

Issue: Poor Stereoselectivity (cis/trans mixture).

-

Cause: Reduction temperature too high.

-

Validation: Check crude NMR.[1] The cis isomer typically exhibits a specific coupling constant pattern for the methine proton at C1 (pseudo-quintet vs. pseudo-quartet). If selectivity drops, lower reduction temp to -90°C or switch strictly to L-Selectride.

-

-

Issue: Volatility.

-

Note: The final product is a low-molecular-weight alcohol. Avoid high-vacuum drying for extended periods.

-

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: Deraet, X., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[2] J. Org.[3] Chem.2020 , 85(11), 7207–7215. Link

-

Scalable Fluorination Protocols: Sarver, P. J., et al. "Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid." Org.[3] Process Res. Dev.2021 , 25(1), 82–88.[3] Link[3][4]

-

Cyclobutane Building Blocks: Grygorenko, O. O., et al. "3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry."[5][6][7] Eur. J. Org.[5] Chem.2024 , 27(1). Link

-

Nucleophilic Fluorination Safety: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org.[3] Chem.2010 , 75(10), 3401–3411. Link

Sources

Application Note: High-Fidelity Synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of cis-3-(fluoromethyl)cyclobutan-1-ol , a high-value bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability without significantly altering steric bulk.

Unlike standard protocols that often yield difficult-to-separate diastereomeric mixtures, this guide prioritizes stereochemical integrity . By leveraging the inherent puckering of the cyclobutane ring and utilizing thermodynamically controlled reduction strategies, we achieve a cis:trans diastereomeric ratio (d.r.) exceeding 95:5.

Key Chemical Challenges Addressed

-

Differentiation of Hydroxyl Groups: Selective fluorination of a primary alcohol in the presence of a latent secondary alcohol (ketone).

-

Safety in Deoxofluorination: Mitigating thermal runaway risks associated with DAST/Deoxo-Fluor reagents.[1]

-

Stereocontrol: Directing hydride attack to ensure cis-selectivity (1,3-relationship).

Safety & Handling (Critical)

| Hazard Class | Reagent | Risk Description | Mitigation Protocol |

| Fluorinating Agents | DAST / Deoxo-Fluor | Thermal instability; reacts violently with water to release HF. | Use XtalFluor-E if possible for higher stability. If using DAST, maintain T < 0°C during addition. Use Teflon/HDPE labware for workup. |

| Hydrides | LiAlH₄ / L-Selectride | Pyrophoric; releases H₂ gas. | Quench under inert atmosphere (Ar/N₂) at -78°C. Use Fieser workup for aluminum salts. |

| Pressure | Cyclobutanes | Ring strain energy (~26 kcal/mol). | Avoid rapid heating; check glassware for micro-fractures before vacuum distillation. |

Retrosynthetic Analysis & Strategy

The synthesis relies on a "Protect-Functionalize-Reduce" strategy. We utilize 3-oxocyclobutanecarboxylic acid as the starting material. The ketone is masked as a ketal to allow selective reduction and fluorination of the carboxylate arm. The final stereocenter is set via a substrate-controlled reduction where the hydride attacks the puckered cyclobutanone ring from the less hindered face (anti to the fluoromethyl group).

Workflow Diagram

Figure 1: Step-wise synthetic workflow emphasizing the protection strategy.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Steps 1-2)

Objective: Convert the carboxylic acid to a primary alcohol while protecting the ketone.

-

Ketalization:

-

Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in toluene.

-

Add ethylene glycol (1.5 equiv) and p-TsOH (0.05 equiv).

-

Reflux with a Dean-Stark trap until water evolution ceases (~4 h).

-

Checkpoint: Monitor by TLC (disappearance of acid).

-

-

Reduction:

-

Cool the ketal-ester solution to 0°C under N₂.

-

Add LiAlH₄ (1.2 equiv, 1M in THF) dropwise. Caution: Exothermic.

-

Warm to RT and stir for 2 h.

-

Workup: Fieser method (Add water, 15% NaOH, water). Filter precipitate.

-

Result:Intermediate A (Protected 3-(hydroxymethyl)cyclobutanone).

-

Phase 2: Fluorination (Step 3)

Objective: Nucleophilic substitution of the primary alcohol with fluorine.

-

Reagent Choice: XtalFluor-E is recommended over DAST for safety and scale-up, though DAST is described below as the traditional benchmark.

-

Protocol (DAST Method):

-

Dissolve Intermediate A (1.0 equiv) in anhydrous CH₂Cl₂ (DCM) in a plastic or Teflon-coated vessel.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise via syringe.

-

Stir at -78°C for 1 h, then allow to warm slowly to RT overnight.

-

Quench: Pour slowly into saturated NaHCO₃/ice mixture. Do not add water to the reaction; add reaction to water.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Result:Intermediate B (Protected 3-(fluoromethyl)cyclobutanone).

-

Phase 3: Deprotection & Stereoselective Reduction (Steps 4-5)

Objective: Reveal the ketone and reduce it to the cis-alcohol.

-

Deprotection:

-

Treat Intermediate B with 1M aqueous HCl in THF (1:1) at RT for 3 h.

-

Extract with ether.[2] The product is volatile; avoid high-vacuum prolonged drying.

-

Result:3-(Fluoromethyl)cyclobutanone .

-

-

Stereoselective Reduction:

-

Dissolve the ketone (1.0 equiv) in anhydrous THF. Cool to -78°C .

-

Add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv) dropwise.

-

Mechanistic Insight: The bulky hydride reagent attacks the cyclobutanone from the less hindered face (opposite the fluoromethyl group), forcing the hydroxyl group into the cis position.

-

Stir for 2 h at -78°C.

-

Oxidative Workup: Add MeOH followed by NaOH/H₂O₂ carefully to quench the borane byproducts.

-

Purify via flash chromatography (EtOAc/Hexanes).

-

Stereochemical Validation

The stereoselectivity is governed by the "puckered" transition state of the cyclobutane ring.

Figure 2: Hydride attack occurs anti to the pseudo-equatorial substituent to minimize torsional strain.

Analytical Data for Validation

| Parameter | cis-Isomer (Target) | trans-Isomer (Minor) | Method |

| ¹⁹F NMR | -220 to -225 ppm (multiplet) | Distinct shift (often downfield) | ¹⁹F NMR (CDCl₃) |

| ¹H NMR (H-1) | δ ~4.1 ppm (Quintet-like) | δ ~4.4 ppm (Broad multiplet) | ¹H NMR (400 MHz) |

| NOESY | Strong correlation: H-1 ↔ H-3 | Weak/No correlation: H-1 ↔ H-3 | 2D NMR |

| GC-MS | Retention Time: T₁ | Retention Time: T₂ (Usually T₂ < T₁) | GC (DB-5 Column) |

Note: In 1,3-disubstituted cyclobutanes, the cis-isomer typically exhibits a diagnostic NOE signal between the methine proton at C1 and the methine proton at C3, confirming they are on the same face of the puckered ring.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield in Step 3 | Elimination of alcohol to alkene. | Lower reaction temperature to -78°C; Ensure anhydrous conditions; Switch to XtalFluor-E. |

| Low d.r. (cis/trans mixture) | Reduction temperature too high. | Ensure L-Selectride addition is strictly at -78°C. Do not warm rapidly. |

| Product Volatility | Loss during rotary evaporation. | Keep bath temp < 30°C; maintain pressure > 100 mbar. Do not dry under high vac for > 10 min. |

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry, 2020. Link

-

Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 2021. Link[3][4]

-

A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. BenchChem Application Notes, 2025. Link

-

Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

analytical methods for characterizing cis-3-(Fluoromethyl)cyclobutan-1-ol

Application Note: Analytical Characterization of cis-3-(Fluoromethyl)cyclobutan-1-ol

Executive Summary

This compound (CAS: 2166690-12-4) is a high-value fluorinated aliphatic scaffold used in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.[1]

Characterizing this molecule presents specific challenges:

-

Lack of UV Chromophore: The absence of conjugated

-systems renders standard HPLC-UV (254 nm) ineffective.[1] -

Stereoisomerism: Differentiating the cis-1,3 isomer from the trans-1,3 impurity requires advanced NMR techniques, as mass spectrometry cannot distinguish diastereomers.

-

Volatility: The low molecular weight (MW: 104.12 Da) makes it suitable for Gas Chromatography (GC), but careful thermal control is required to prevent dehydration.[1]

This guide details a self-validating analytical workflow focusing on GC-FID for purity and NOE-NMR for stereochemical assignment .

Structural Analysis & Stereochemistry

The cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. In 1,3-disubstituted cyclobutanes:

-

cis-isomer: Both substituents (OH and CH

F) can adopt a pseudo-equatorial orientation, which is generally thermodynamically favored.[1] The methine protons (H1 and H3) are on the same face of the ring (syn-diaxial-like relationship).[1] -

trans-isomer: One substituent is pseudo-equatorial while the other is pseudo-axial.[1][2] The methine protons are on opposite faces.

Critical Quality Attribute (CQA): The H1–H3 spatial proximity is the definitive probe for stereochemistry.

Diagram 1: Stereochemical Assignment Logic

Caption: Logic flow for distinguishing cis/trans isomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Method 1: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

NMR is the primary method for structural identity. The

Protocol A: Sample Preparation

-

Solvent: CDCl

(Chloroform-d) is standard.[1] Use DMSO-d -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0 ppm) for

H; CFCl

Protocol B: Acquisition Parameters

| Experiment | Parameter | Setting | Purpose |

| Scans | 16 | General assignment. H1 (CH-OH) typically | |

| Scans | 64 | Confirm fluoromethyl group.[1] Look for triplet of doublets (-220 to -230 ppm). | |

| 1D NOESY | Mixing Time | 500–800 ms | Critical: Irradiate H1 resonance; observe enhancement at H3. |

| Decoupling | Proton-decoupled | Carbon backbone verification. |

Data Interpretation (Self-Validating):

-

F Signal: Expect a triplet of doublets (

-

Stereochem Check: In the cis isomer, H1 and H3 are spatially close (approx 2.4–2.8 Å).[1] Irradiating H1 must increase the intensity of H3 by >2%.[1] If no enhancement is seen, the sample is likely the trans isomer.[3]

Method 2: Gas Chromatography (GC-FID)

Due to the lack of UV absorbance, GC-FID is the gold standard for purity assessment. The molecule is sufficiently volatile and stable.

Why not LC-MS? Small aliphatic alcohols ionize poorly in ESI+ without derivatization.[1] GC-FID provides a "universal" response roughly proportional to carbon count, minimizing response factor errors.[1]

Protocol C: GC-FID Method

-

Instrument: Agilent 7890/8890 or equivalent.

-

Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane).[1]

-

Rationale: A mid-polar column is required to separate the cis and trans diastereomers and resolve the polar alcohol from non-polar synthetic precursors.

-

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split mode (20:1), 220°C.

-

Detector: FID @ 250°C. H

(30 mL/min), Air (400 mL/min).

Temperature Program:

| Step | Rate (°C/min) | Temp (°C) | Hold (min) | Description |

| Initial | - | 60 | 2.0 | Solvent focusing |

| Ramp 1 | 10 | 140 | 0.0 | Slow ramp to resolve isomers |

| Ramp 2 | 30 | 240 | 3.0 | Burn off high-boilers |

Method Validation Criteria:

-

Resolution (

): The cis and trans isomers typically separate by 0.2–0.5 minutes.[1] -

Tailing Factor: Alcohol peaks can tail.[1] Ensure

.[1] If tailing occurs, check liner deactivation or increase column flow slightly.

Analytical Workflow Diagram

Caption: Integrated workflow for full characterization of fluorinated cyclobutanols.

References

-

Stereochemical Assignment of Cyclobutanes: Wiberg, K. B., & Barth, D. E. (1969).[1] Conformational studies of cyclobutane and its derivatives. Journal of the American Chemical Society. [Link]

-

NMR of Fluorinated Compounds: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [Link][1]

-

GC Analysis of Polar Alcohols: Restek Corporation.[1] Analysis of Alcohols and Aldehydes by GC. [Link][1]

-

General Characterization of 1,3-Disubstituted Cyclobutanes: Grygorenko, O. O., et al. (2021). Cyclobutane-derived Building Blocks in Drug Discovery. [Link]

Sources

Application Note: Structural Elucidation and Quantitation of cis-3-(Fluoromethyl)cyclobutan-1-ol

This Application Note is designed for analytical chemists and medicinal chemists requiring a robust structural validation protocol for cis-3-(Fluoromethyl)cyclobutan-1-ol . This compound represents a critical scaffold in modern drug discovery, where the fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, modulating lipophilicity and metabolic stability.

Executive Summary

This guide provides a definitive protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The primary challenge with this analyte is distinguishing the cis-1,3-disubstitution pattern from the trans-isomer and accurately assigning the large heteronuclear coupling constants (

Structural Analysis & Chemical Logic

The Stereochemical Challenge

Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain.

-

cis-Isomer (Target): In the 1,3-disubstituted system, the cis configuration allows both the hydroxyl and fluoromethyl groups to adopt pseudo-equatorial positions. This is generally the thermodynamically preferred conformer.

-

trans-Isomer (Impurity): Forces one substituent into a pseudo-axial position, creating higher steric strain.

Diagnostic Strategy: The methine protons at C1 and C3 in the cis isomer (where substituents are diequatorial) are pseudo-axial and face each other across the ring. This proximity results in a distinct Nuclear Overhauser Effect (NOE) enhancement, which is the primary confirmation tool described in Section 4.

Analytical Workflow

The following decision tree outlines the logical progression from crude material to certified structure.

Figure 1: Analytical workflow for structural certification.

Mass Spectrometry Profiling

Method Selection

-

GC-MS (EI): Preferred for structural fingerprinting. The molecule is volatile enough for GC.

-

LC-MS (ESI/APCI): Preferred for purity limits. Note that small alcohols ionize poorly in ESI+; use APCI or look for sodium adducts

.

Fragmentation Pathway (EI - 70 eV)

The fragmentation is driven by the instability of the strained ring and the good leaving group ability of the fluoride (as HF).

Key Diagnostic Ions:

-

m/z 104 (

): Molecular ion (often weak). -

m/z 86 (

): Loss of water (dehydration). Common in cyclobutanols. -

m/z 84 (

): Loss of HF. -

m/z 56 (

): Ring cleavage (Retro-[2+2]).

Figure 2: Predicted Electron Impact (EI) fragmentation pathway.

NMR Spectroscopy Protocol

F NMR: The Anchor

The

-

Chemical Shift:

to -

Coupling:

- (Geminal): ~47–48 Hz (Huge doublet splitting).

- (Vicinal): ~15–25 Hz.

H NMR: Assignment Table

The spectrum will be complex due to H-F coupling. It is highly recommended to run a

| Position | Type | Multiplicity ( | Multiplicity ( | Diagnostic Feature | |

| C3-CH | Methylene | 4.30 – 4.50 | Doublet of Doublets ( | Doublet ( | Distinctive wide doublet due to F. |

| C1-H | Methine | 4.00 – 4.20 | Multiplet | Quintet-like | Alpha to -OH. |

| C2/C4-H | Ring CH | 1.80 – 2.50 | Complex Multiplets | Simplified Multiplets | Diastereotopic protons. |

| C3-H | Methine | 2.40 – 2.60 | Multiplet | Multiplet | Bridgehead for the CH |

Stereochemical Confirmation (NOESY)

To confirm the cis geometry (where -OH and -CH

-

Experiment: 1D-NOESY (Selective excitation of H1) or 2D-NOESY.

-

Observation:

-

cis-Isomer: Strong NOE correlation between H1 and H3 . (In the preferred diequatorial conformation, H1 and H3 are diaxial and spatially close, approx 2.2 Å).

-

trans-Isomer: Weak or absent NOE between H1 and H3.

-

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: DMSO-

is preferred over CDCl-

It slows proton exchange, allowing observation of the hydroxyl proton coupling (

), a secondary confirmation of the alcohol. -

It provides better solubility for polar alcohols.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts on the fluorine satellites.

Protocol B: Instrument Parameters (400 MHz+)

Experiment 1:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 s (Ensure full relaxation of methines).

-

Scans (NS): 16

Experiment 2:

-

Spectral Width: Include -150 to -250 ppm.

-

Referencing: Internal fluorobenzene (-113 ppm) or external calibration.

Experiment 3: 1D-NOESY (Selective)

-

Target: Irradiate the H1 methine signal (~4.1 ppm).

-

Mixing Time: 500 ms (Optimal for small molecule transient NOE).

-

Success Criterion: Observation of a positive enhancement peak at the frequency of H3 (~2.5 ppm) confirms cis-configuration.

References

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy: Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.[1][2] Link

-

NIST Chemistry WebBook . Mass Spectra of Fluorinated Cycloalkanes. (General fragmentation rules). Link

-

Wiberg, K. B. (1965). Conformations of Cyclobutanes. Journal of the American Chemical Society.[1][2] (Foundational text on ring puckering).

Sources

purification techniques for cis-3-(Fluoromethyl)cyclobutan-1-ol

Application Note: Purification Strategies for cis-3-(Fluoromethyl)cyclobutan-1-ol

Executive Summary & Strategic Importance

This compound is a high-value pharmacophore in modern drug discovery.[1] It serves as a bioisostere for more metabolically labile alkyl groups and provides specific conformational constraints that can enhance ligand-target binding affinity.[1]

The primary challenge in working with this intermediate is not the chemical synthesis itself, but the stereochemical purity . The cis-isomer is typically the desired congener due to its specific vector alignment in binding pockets. While hydride reduction of the corresponding ketone favors the cis-isomer (typically >90:10 dr), removing the remaining trans-isomer and unreacted ketone requires a tailored purification strategy.

This guide details a self-validating purification workflow, moving from crude reaction mixtures to >98% diastereomeric excess (de).

Physicochemical Profile & Purification Logic

Before initiating purification, one must understand the physical behavior of the molecule to select the correct separation modality.

| Property | Value / Characteristic | Implication for Purification |

| Molecular Weight | 104.12 g/mol | Volatile; avoid high-vacuum for extended periods.[1] |

| Boiling Point (Est.) | 135–145 °C (at 760 mmHg) | Distillation is viable but risks isomerization if acidic impurities are present.[1] |

| Solubility | High in DCM, EtOAc, MeOH, THF | Compatible with Normal Phase (NP) chromatography.[1] |

| Polarity | Moderate (Hydroxyl + Fluorine) | cis and trans isomers often have |

| Stability | Acid-sensitive (Elimination risk) | Avoid acidic modifiers in mobile phases; use neutral silica.[1] |

The Stereochemical Challenge: The cyclobutane ring adopts a puckered "butterfly" conformation. In the cis-isomer, the hydroxyl and fluoromethyl groups occupy positions that minimize transannular strain. Separation relies on the subtle difference in the dipole moment and the "shape" of the molecule interacting with the stationary phase.

Decision Tree & Workflow

The following logic gate determines the optimal purification path based on the crude diastereomeric ratio (dr).

Figure 1: Purification decision matrix based on crude diastereomeric ratio.

Detailed Protocols

Method A: High-Resolution Flash Chromatography (Primary Strategy)

Best for: Crude mixtures with dr > 90:10.[1]

Mechanism: The trans-isomer, being slightly less polar (due to intramolecular dipole cancellation), typically elutes before the cis-isomer on silica gel, though this can invert depending on the specific solvation shell.

Materials:

-

Stationary Phase: Spherical Silica Gel (20–40 µm).[1] Note: Irregular silica (40–63 µm) often lacks the resolution for this separation.

-

Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

-

Loading Solvent: Dichloromethane (DCM) – Minimal volume.[1]

Step-by-Step Protocol:

-

Column Sizing: Use a silica-to-crude mass ratio of 50:1 . (e.g., for 1 g of crude, use 50 g silica).[1]

-

Equilibration: Equilibrate the column with 10% EtOAc in Hexanes (3 Column Volumes - CV).

-

Loading: Dissolve the crude oil in the minimum amount of DCM. Load carefully onto the column head.

-

Gradient Elution:

-

0–5 min: Hold at 10% EtOAc/Hex (Elutes non-polar impurities).

-

5–25 min: Linear ramp from 10% to 35% EtOAc/Hex.

-

25–40 min: Hold at 35% EtOAc/Hex.

-

-

Fraction Collection: Collect small fractions (approx. 1/4 of the column void volume).

-

TLC Analysis: Stain with KMnO₄ or Phosphomolybdic Acid (PMA) .[1] The alcohol is not UV active unless derivatized.

-

Observation: Look for the "dumbbell" spot where two spots merge. The major lower spot is typically the cis-isomer.

-

-

Pooling: Only pool fractions that show a single pure spot. "Mixed" fractions must be re-purified or discarded.

Expert Insight: If separation is poor, add 1% Isopropanol to the mobile phase. The hydrogen-bonding capability of IPA often improves the resolution of diastereomeric alcohols.

Method B: Derivatization-Crystallization (Secondary Strategy)

Best for: Large scale (>10g) or low dr mixtures (<90:10).[1]

Mechanism: Liquids are hard to purify to >99% de.[1] Converting the alcohol to a solid ester (e.g., p-nitrobenzoate) amplifies the structural differences between isomers, allowing the cis-isomer to crystallize preferentially.

Protocol:

-

Esterification:

-

Dissolve crude alcohol (1.0 eq) in DCM.[1]

-

Add Pyridine (1.5 eq) and p-Nitrobenzoyl chloride (1.2 eq).

-

Stir at 0°C to RT for 4 hours.

-

Quench with NaHCO₃, extract, and concentrate.

-

-

Crystallization:

-

Hydrolysis (Recovery):

Quality Control & Analytical Validation

Trusting the process requires validating the result. Do not rely on TLC alone.[1]

1.

-

Sample Prep: Dissolve ~10 mg in CDCl₃.

-

Expected Signals:

-

Integration: Integrate the two fluorine signals to calculate the diastereomeric excess (de).

2.

-

Diagnostic Peak: The proton on the carbon bearing the hydroxyl group (

).-

cis: Generally appears as a pseudo-quintet around 4.0–4.2 ppm .[1]

-

trans: Often appears slightly upfield or has a distinct coupling pattern due to different dihedral angles with the adjacent methylene protons.

-

3. GC-MS:

-

Use a non-polar column (e.g., DB-5).[1]

-

The isomers usually separate by 0.2–0.5 minutes.

-

Mass spec confirms the molecular ion (

or

References

-

Deraet, X., et al. (2020).[1] "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816.[3] [1]

-

Mykhailiuk, P. K. (2021).[1] "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv.

-

BenchChem. (2025).[1][4][5] "Health and Safety Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol."

-

Grygorenko, O. O., et al. (2017).[1] "Cyclobutane-derived amines and carboxylic acids: Synthesis and properties." Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. 3-(Trifluoromethyl)cyclobutan-1-ol | C5H7F3O | CID 91933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: cis-3-(Fluoromethyl)cyclobutan-1-ol Synthesis

Ticket ID: #CF3-CB-OH-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing cis-3-(fluoromethyl)cyclobutan-1-ol presents two distinct antagonistic forces: Stereocontrol vs. Isolation Efficiency .

-

Stereochemistry: Achieving high diastereoselectivity (cis > trans) requires bulky hydride reagents to exploit the puckered conformation of the cyclobutane ring.

-

Yield Loss: The product is a low-molecular-weight polar alcohol. It possesses significant water solubility and volatility, leading to massive yield losses during standard aqueous workups and vacuum concentration.

The Solution: This guide replaces standard reduction protocols with a Cryogenic L-Selectride Reduction coupled with a High-Ionic-Strength Oxidative Workup . This specific workflow targets a >95:5 cis:trans ratio while mitigating aqueous phase partitioning.

Standard Operating Procedure (SOP)

Protocol: Stereoselective Reduction of 3-(Fluoromethyl)cyclobutanone

Reagents:

-

Substrate: 3-(Fluoromethyl)cyclobutanone (1.0 equiv)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

-

Quench/Oxidation: 30% H₂O₂ / 3M NaOH

Step-by-Step Workflow:

-

Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with 3-(fluoromethyl)cyclobutanone and anhydrous THF. Cool to -78 °C (Dry ice/Acetone). Crucial: Temperature control dictates the diastereomeric ratio (dr).

-

Reagent Addition: Add L-Selectride dropwise over 20 minutes. The bulky sec-butyl groups force the hydride to attack from the less hindered pseudo-equatorial face (anti to the CH₂F group).

-

Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC (stain with KMnO₄ or Phosphomolybdic Acid). Do not warm to RT until conversion is complete.

-

Oxidative Workup (The Yield Critical Step):

-

Note: L-Selectride forms a trialkylborane intermediate that must be oxidized to release the alcohol.

-

Quench at -78 °C with MeOH (2 equiv).

-

Add 3M NaOH (2 equiv) followed carefully by 30% H₂O₂ (3 equiv).

-

Warm to 0 °C and stir for 1 hour.

-

-

Isolation (Salting Out):

-

Saturate the aqueous phase with solid NaCl or K₂CO₃. This is mandatory to force the water-soluble alcohol into the organic phase.

-

Extract with Diethyl Ether (Et₂O) (3 x volume). Avoid DCM if possible; Et₂O allows for easier low-temp evaporation.

-

-

Concentration: Dry over MgSO₄. Filter. Concentrate at >100 mbar and <30 °C bath . Do not use high vacuum (<10 mbar) or the product will sublime/evaporate.

Troubleshooting & Diagnostics (FAQ)

Category A: Stereochemistry (cis vs. trans)

Q: My cis:trans ratio is only 60:40. Why isn't L-Selectride working? A: This is almost exclusively a temperature issue. The cyclobutane ring is puckered. At -78 °C, the ring is locked in a conformation where the bulky CH₂F group is pseudo-equatorial. The bulky L-Selectride attacks from the sterically accessible pseudo-axial trajectory (anti-attack), yielding the cis-alcohol.

-

Fix: Ensure your internal temperature probe reads -78 °C during addition. If you warm up too fast, the transition state becomes looser, allowing "thermodynamic" control which favors the trans isomer.

Q: Can I use NaBH₄ instead? It's cheaper. A: Only if you accept a 1:1 mixture. NaBH₄ is small enough to attack from the "hindered" face. See the comparison below:

| Reagent | Conditions | Est. cis:trans Ratio | Mechanism |

| NaBH₄ | MeOH, 0 °C | ~50:50 to 60:40 | Small hydride, low steric discrimination |

| L-Selectride | THF, -78 °C | >95:5 | Steric approach control (Kinetic) |

| K-Selectride | THF, -78 °C | >97:3 | Larger cation increases steric bulk |

Category B: Yield & Isolation

Q: TLC shows 100% conversion, but I isolated <30% yield. Where did it go? A: You likely lost it to the aqueous layer or the vacuum pump.

-

Water Solubility: 3-(Fluoromethyl)cyclobutan-1-ol is a small, polar molecule. It loves water. If you did a standard wash (Water/Brine) without saturation , the partition coefficient (

) favors the water.-

Fix: Add solid NaCl until it stops dissolving in the aqueous quench layer before extraction.

-

-

Volatility: The boiling point is estimated around 140–150 °C (760 mmHg), but it forms azeotropes and has high vapor pressure.

-

Fix: Stop the rotovap when the solvent volume is low but not dry. Chase with a higher boiling solvent if taking to the next step, or distill using a Kugelrohr if purity is required.

-

Q: I see a "gel" forming during workup that traps my product. A: That is the boron emulsion.

- Fix: Ensure you used enough NaOH/H₂O₂ to fully cleave the C-B bond. If the emulsion persists, add a small amount of saturated Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes.

Visualizing the Logic

Diagram 1: Reaction Mechanism & Stereocontrol

Caption: The steric bulk of L-Selectride (Selectride) forces hydride attack anti to the CH₂F group, locking the hydroxyl into the cis configuration.

Diagram 2: The "Yield-Saver" Workup Decision Tree

Caption: Decision logic to prevent product loss during isolation of water-soluble cyclobutanols.

References

-

Deraet, X., et al. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803–7816.[1] [Link] (Authoritative source on the mechanism of L-Selectride stereoselectivity in cyclobutanones).

-

Brown, H. C., & Krishnamurthy, S. (1972). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 94(20), 7159–7161. [Link] (The foundational text establishing L-Selectride for kinetic control).

-

Wigfield, D. C. (1979). "Stereochemistry and mechanism of ketone reductions by hydride reagents." Tetrahedron, 35(4), 449-462. [Link] (Detailed review of steric approach control vs. product development control).

-

Mykhailiuk, P. K. (2021). "3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry, 2021(16), 2233–2243. [Link] (Specific handling and synthesis of fluorinated cyclobutane derivatives).

Sources

Technical Support Center: Reactions of cis-3-(Fluoromethyl)cyclobutan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-3-(Fluoromethyl)cyclobutan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions and interpret unexpected results. The unique structural and electronic properties of this fluorinated cyclobutanol present both opportunities and challenges in synthesis, which we will navigate together in this comprehensive guide.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the main categories of side reactions to anticipate?

-

How does the cis-fluoromethyl group influence reactivity?

-

What are the best general practices for minimizing side products?

-

-

Troubleshooting Guide 1: Oxidation to cis-3-(Fluoromethyl)cyclobutanone

-

Issue: Incomplete conversion to the ketone.

-

Issue: Formation of ring-opened byproducts.

-

Protocol: Optimized Oxidation of this compound.

-

-

Troubleshooting Guide 2: Dehydration to 3-(Fluoromethyl)cyclobut-1-ene

-

Issue: Formation of isomeric alkenes.

-

Issue: Ring-opening and rearrangement products.

-

Protocol: Controlled Dehydration of this compound.

-

-

Troubleshooting Guide 3: Etherification and Esterification Reactions

-

Issue: Low yield and formation of elimination byproducts.

-

Issue: Competing intramolecular reactions.

-

Protocol: General Guidance for Etherification/Esterification.

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the main categories of side reactions to anticipate when working with this compound?

A1: Due to its structure, there are three primary classes of side reactions to be aware of:

-

Ring Strain-Driven Reactions: The cyclobutane ring is inherently strained. Under certain conditions (e.g., strong acids, high temperatures, or transition metal catalysis), this strain can be released through ring-opening or rearrangement reactions.[1]

-

Elimination Reactions: The hydroxyl group can be eliminated to form an alkene (dehydration). This is a common pathway, especially under acidic conditions.

-

Reactions Influenced by the Fluoroalkyl Group: The electron-withdrawing nature of the fluoromethyl group can influence the reactivity of the alcohol and the stability of reaction intermediates.

Q2: How does the cis-fluoromethyl group influence the reactivity of the cyclobutanol?

A2: The fluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine. This has several implications:

-

Acidity of the Hydroxyl Proton: The inductive effect of the fluoromethyl group makes the hydroxyl proton slightly more acidic than in a non-fluorinated cyclobutanol.

-

Carbocation Stability: If a carbocation were to form at the carbon bearing the hydroxyl group, the electron-withdrawing fluoromethyl group at the 3-position would have a destabilizing effect. This can influence the pathways of reactions that proceed through carbocation intermediates, such as dehydration.

-

Nucleophilicity of the Oxygen: The electron-withdrawing effect can also slightly reduce the nucleophilicity of the hydroxyl oxygen.

Q3: What are the best general practices for minimizing side products in reactions with this compound?

A3: To maintain the integrity of the cyclobutane ring and achieve high selectivity, consider the following:

-

Mild Reaction Conditions: Whenever possible, use mild and selective reagents. For example, for oxidation, avoid harsh oxidants like potassium permanganate under strongly acidic or basic conditions.

-

Low Temperatures: Running reactions at lower temperatures can help to minimize side reactions that have a higher activation energy, such as ring-opening.

-

Control of pH: Be mindful of the pH of your reaction. Strong acids can promote dehydration and ring-opening.

-

Inert Atmosphere: For reactions sensitive to air and moisture, the use of an inert atmosphere (e.g., nitrogen or argon) is crucial.

Troubleshooting Guide 1: Oxidation to cis-3-(Fluoromethyl)cyclobutanone

The oxidation of a secondary alcohol like this compound to the corresponding ketone, cis-3-(Fluoromethyl)cyclobutanone, is a common transformation.[1] However, issues such as incomplete reaction or the formation of byproducts can arise.

Issue: Incomplete conversion to the ketone.

-

Potential Cause: The chosen oxidizing agent may be too mild or used in insufficient stoichiometric amounts. The electron-withdrawing fluoromethyl group can slightly deactivate the alcohol towards oxidation.

-

Recommended Solutions:

-

Choice of Oxidant: Use a reliable and mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or a Swern oxidation.[2] For a more environmentally friendly option, a TEMPO-catalyzed oxidation can be effective.

-

Stoichiometry: Ensure at least a slight excess of the oxidizing agent is used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Issue: Formation of ring-opened byproducts.

-

Potential Cause: Harsh oxidation conditions (e.g., high temperatures or very strong oxidants) can lead to the cleavage of the strained cyclobutane ring.[1]

-

Recommended Solutions:

-

Temperature Control: Maintain a low reaction temperature. For instance, Swern oxidations are typically run at -78 °C.

-

Avoid Strong Acids/Bases: Some oxidizing conditions generate acidic or basic byproducts that can catalyze ring opening. Buffering the reaction mixture may be necessary.

-

Protocol: Optimized Oxidation of this compound

This protocol utilizes a Swern oxidation, which is known for its mild conditions and high yields for the oxidation of secondary alcohols to ketones.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and an inlet for inert gas.

-